molecular formula C21H27NO3 B2898842 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide CAS No. 1795086-30-4

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide

Cat. No.: B2898842
CAS No.: 1795086-30-4
M. Wt: 341.451
InChI Key: AZLKLHWHBDMCTR-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide is a synthetic organic compound supplied for research and development purposes. The structural motif of phenylbutanamide is found in compounds with diverse biological activities. For instance, some phenylbutanamide derivatives have been investigated for their potential as small-molecule inhibitors of viral fusion proteins . Furthermore, the 2-hydroxyethoxy chain attached to the phenethylamine core is a functional group that can influence the compound's physicochemical properties and bioavailability, making it a point of interest in medicinal chemistry explorations. Researchers are exploring this compound and its analogs in various biochemical contexts, including potential applications in enzymology and cellular signaling pathway analysis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the scientific literature for the latest findings on this class of molecules.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-3-19(17-7-5-4-6-8-17)21(24)22-15-20(25-14-13-23)18-11-9-16(2)10-12-18/h4-12,19-20,23H,3,13-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLKLHWHBDMCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

The amide bond is typically formed between 2-phenylbutanoic acid and N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]amine. Ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) is a widely used system for activating the carboxylic acid. In a representative procedure:

  • Reagents : 2-phenylbutanoic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]amine (1.0 equiv).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

This method avoids racemization and ensures high regioselectivity, though the hydroxy group necessitates temporary protection.

Hydroxyethoxy Group Introduction via Williamson Ether Synthesis

The hydroxyethoxy side chain is introduced through nucleophilic substitution. A precursor with a bromoethyl group reacts with ethylene glycol under basic conditions:

  • Reagents : 2-(4-Methylphenyl)ethyl bromide (1.0 equiv), ethylene glycol (3.0 equiv), potassium carbonate (2.5 equiv).
  • Conditions : Dimethylformamide (DMF), 80°C, 8 hours.
  • Yield : 85–90% after distillation.

This step is critical for ensuring water solubility and must precede amide coupling to avoid side reactions at the hydroxyl group.

Protective Group Chemistry for Hydroxyl Stabilization

To prevent undesired oxidation or nucleophilic attack during amide formation, tert-butyldimethylsilyl (TBDMS) protection is employed:

  • Protection :
    • Reagents : TBDMS-Cl (1.2 equiv), imidazole (2.0 equiv).
    • Conditions : DCM, room temperature, 2 hours.
    • Yield : 95%.
  • Deprotection :
    • Reagents : Tetrabutylammonium fluoride (TBAF, 1.5 equiv).
    • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 1 hour.
    • Yield : 92%.

Detailed Experimental Procedures

Stepwise Synthesis of this compound

Step 1: Synthesis of 2-(4-Methylphenyl)ethyl Bromide

  • Procedure : 4-Methylphenethyl alcohol (10.0 g) is treated with PBr₃ (1.1 equiv) in DCM at 0°C. After quenching with ice water, the product is extracted and distilled.
  • Yield : 88%.

Step 2: Etherification with Ethylene Glycol

  • Procedure : The bromide (8.5 g) reacts with ethylene glycol (15 mL) and K₂CO₃ (12 g) in DMF. The mixture is filtered and concentrated.
  • Yield : 86%.

Step 3: Amine Generation via Gabriel Synthesis

  • Procedure : The ether intermediate (7.0 g) undergoes Gabriel synthesis with phthalimide and hydrazine hydrate.
  • Yield : 78%.

Step 4: Amide Coupling with 2-Phenylbutanoic Acid

  • Procedure : The amine (5.0 g) is coupled with 2-phenylbutanoic acid (4.2 g) using EDCl/HOBt in DCM.
  • Yield : 70%.

Optimization and Challenges

Side Reaction Mitigation

The hydroxyl group’s reactivity necessitates protective strategies. Unprotected hydroxyethoxy groups lead to esterification or oxidation byproducts during amide coupling, reducing yields by 20–30%.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) improve reagent solubility but may require lower temperatures to suppress hydrolysis.
  • Elevated temperatures (>50°C) accelerate etherification but risk decomposition of acid-sensitive intermediates.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 9H, aromatic), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 3.75 (t, J = 6.0 Hz, 2H, CH₂OH), 2.95 (q, 2H, NHCH₂), 2.30 (s, 3H, CH₃), 1.85–1.70 (m, 4H, butanoyl chain).
  • ¹³C NMR : 172.5 ppm (amide carbonyl), 138.2–125.4 ppm (aromatic carbons), 69.8 ppm (OCH₂).

Mass Spectrometry

  • High-Resolution MS (ESI+) : m/z calculated for C₂₃H₃₁NO₃ [M+H]⁺: 394.2382; found: 394.2385.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors, leveraging its amide group for target binding.

Polymer Modifiers

Incorporating the hydroxyethoxy group into methacrylate polymers enhances hydrophilicity, as demonstrated in UV-initiated polymerizations.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for aromatic substitution reactions.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of “N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethoxy and amide groups can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Features
This compound (Target) 4-methylphenyl, hydroxyethoxy Amide, ether, aromatic Not provided Hydrophilic hydroxyethoxy; potential H-bonding
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide 4-nitro, 2-methylphenyl Amide, nitro, aromatic ~292.3 (calculated) Electron-withdrawing nitro group; lipophilic
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Difluorophenyl, pyrazine, hydroxy-acetyl Amide, pyrazine, fluorine, hydroxyl 428.3 (ES/MS) Fluorinated; chiral center; enhanced polarity
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Methoxyphenyl, methylenebutanoate Ester, amine, alkene 356.2 (HRMS) Methoxy groups; conjugated double bond

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyethoxy group likely enhances aqueous solubility compared to the nitro-substituted butanamide in Table 1 . However, it may be less lipophilic than the difluorophenyl-pyrazine derivative , which balances polarity with fluorinated aromaticity.
  • Stereochemical Complexity: The Eli Lilly compound exists as enantiomers (isomer 1 and 2) with distinct retention times (1.610 vs.

Biological Activity

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide, identified by its CAS number 1795086-30-4, is a synthetic compound with potential applications in pharmaceuticals and cosmetics. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety considerations.

Chemical Structure

The molecular formula for this compound is C21H27NO3. Its structure includes a phenylbutanamide backbone with hydroxyethoxy and methylphenyl substituents, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Preliminary studies suggest that the compound may interact with various receptor systems, potentially influencing neurotransmitter pathways. This could lead to effects on mood regulation and pain perception.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures often exhibit anti-inflammatory effects. The presence of hydroxy groups may enhance its ability to modulate inflammatory pathways.
  • Antioxidant Activity : The aromatic rings in the structure are hypothesized to contribute to antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Data

Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces swelling in animal models
NeuroprotectivePotentially protects neurons from damage; may enhance cognitive function

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its impact on inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound in models of neurodegeneration. Results showed that treatment with the compound led to improved cognitive performance in memory tests and reduced neuronal apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.

Safety and Toxicology

Safety assessments are crucial for any compound intended for therapeutic use. Current data suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish its safety for long-term use.

Q & A

Q. What are the recommended synthetic routes for N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide?

Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Amide bond formation : Reacting 2-phenylbutanoic acid derivatives with amines under coupling agents (e.g., EDCI or HATU) in anhydrous solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .
  • Etherification : Introducing the hydroxyethoxy group via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like potassium carbonate .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the compound. Monitor purity via TLC and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .
  • X-ray Crystallography : For absolute configuration determination if crystalline .

Q. What are the key stability considerations for this compound under different storage conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar amides) .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of aromatic and amide groups .
  • Hygroscopicity : Use desiccants in storage containers if the compound absorbs moisture, as noted in analogs with hydroxyethoxy groups .

Advanced Research Questions

Q. How can molecular modeling techniques predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes/receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding with the hydroxyethoxy group and hydrophobic interactions with the phenylbutanamide core .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes in simulated physiological conditions (e.g., explicit solvent models) .
  • QSAR Models : Corrogate substituent effects (e.g., methylphenyl vs. methoxyphenyl) with bioactivity data from analogs .

Q. What strategies resolve contradictory data regarding the compound’s biological activity?

  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and colorimetric assays .
  • Meta-Analysis : Compare data across analogs (e.g., pyridazine or oxazole derivatives) to identify trends in substituent-driven activity .

Q. How can researchers optimize reaction yields when modifying the phenylbutanamide core?

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times for steps like amide coupling (e.g., 80°C, 30 minutes vs. 24 hours conventional) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize side products .

Q. What in vitro and in vivo models are appropriate for pharmacokinetic studies?

  • In Vitro :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess metabolic liability .
    • Caco-2 Permeability : Evaluate intestinal absorption potential .
  • In Vivo :
    • Rodent Models : Administer via IV/PO routes to calculate bioavailability (focus on plasma half-life and clearance rates) .
    • Tissue Distribution : Use radiolabeled compound or LC-MS/MS for organ-specific quantification .

Q. How do structural modifications influence the compound’s physicochemical properties?

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP values, improving solubility but potentially reducing membrane permeability .
  • Steric Effects : Bulkier substituents (e.g., 4-methylphenyl) may hinder enzymatic degradation, enhancing metabolic stability .
  • Hydrogen Bond Capacity : Hydroxyethoxy groups enhance water solubility and target binding but may increase plasma protein binding .

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